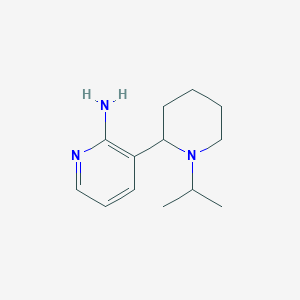
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(tert-ブチルチオ)ピリジン-2-イル)ピペラジン-1-カルバルデヒドは、ピリジン部分とtert-ブチルチオ基で置換されたピペラジン環を特徴とする複雑な有機化合物です。
準備方法
4-(5-(tert-ブチルチオ)ピリジン-2-イル)ピペラジン-1-カルバルデヒドの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピリジン環の形成: 適切なピリジン前駆体から始めて、求核置換反応によってtert-ブチルチオ基を導入します。
ピペラジン環の形成: 次に、ピリジン誘導体を制御された条件下でピペラジンと反応させて、目的のピペラジン環を形成します。
カルバルデヒド基の導入:
工業生産方法は、収率と純度を高めるために、これらの手順の最適化を伴うことがあり、多くの場合、効率を高めるために触媒と特定の反応条件を使用します。
化学反応の分析
4-(5-(tert-ブチルチオ)ピリジン-2-イル)ピペラジン-1-カルバルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化され、対応するスルホキシドまたはスルホンを生成します。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、還元反応を実行でき、カルバルデヒド基をアルコールに還元します。
置換: tert-ブチルチオ基は、ハロアルカンやアシルクロリドなどの試薬を使用して、求核置換反応によって他の官能基に置換できます。
科学研究アプリケーション
4-(5-(tert-ブチルチオ)ピリジン-2-イル)ピペラジン-1-カルバルデヒドには、いくつかの科学研究アプリケーションがあります。
医薬品化学: 神経学的および精神医学的疾患を標的にする医薬品化合物の合成におけるビルディングブロックとして使用されます。
材料科学: この化合物のユニークな構造は、特定の電子または光学特性を持つ高度な材料の開発に役立ちます。
生物学的研究: 酵素相互作用と受容体結合を研究するための生化学アッセイでプローブとして役立ちます。
科学的研究の応用
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
4-(5-(tert-ブチルチオ)ピリジン-2-イル)ピペラジン-1-カルバルデヒドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。正確な経路と分子標的は、化合物を使用する特定のアプリケーションとコンテキストによって異なります。
類似の化合物との比較
4-(5-(tert-ブチルチオ)ピリジン-2-イル)ピペラジン-1-カルバルデヒドは、次のような類似の化合物と比較できます。
tert-ブチル4-(5-ヒドロキシピリジン-2-イル)ピペラジン-1-カルボキシレート: この化合物は、カルバルデヒド基の代わりにヒドロキシル基を特徴としており、異なる反応性と用途をもたらします。
tert-ブチル4-(6-アミノピリジン-3-イル)ピペラジン-1-カルボキシレート: この化合物にアミノ基が存在すると、異なる生物学的活性と合成上の有用性が得られます。
4-(5-(tert-ブチルチオ)ピリジン-2-イル)ピペラジン-1-カルバルデヒドの独自性は、さまざまな化学修飾と用途のための汎用性の高いプラットフォームを提供する、官能基の組み合わせにあります。
類似化合物との比較
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde can be compared with similar compounds such as:
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound features a hydroxyl group instead of a carbaldehyde group, leading to different reactivity and applications.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: The presence of an amino group in this compound offers different biological activity and synthetic utility.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
特性
分子式 |
C14H21N3OS |
|---|---|
分子量 |
279.40 g/mol |
IUPAC名 |
4-(5-tert-butylsulfanylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3OS/c1-14(2,3)19-12-4-5-13(15-10-12)17-8-6-16(11-18)7-9-17/h4-5,10-11H,6-9H2,1-3H3 |
InChIキー |
YCJVQPIZQYDOFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCN(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)




![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)





